![molecular formula C18H24BrNO7 B13764204 Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate CAS No. 5456-13-3](/img/structure/B13764204.png)
Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate is a complex organic compound with the molecular formula C18H24BrNO7 and a molecular weight of 446.29 g/mol. This compound is characterized by its unique structure, which includes an acetamido group, a bromo-substituted aromatic ring, and two methoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of diethyl malonate with 2-bromo-3,4-dimethoxybenzyl chloride in the presence of a base, followed by acylation with acetic anhydride to introduce the acetamido group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aromatic ring and the acetamido group can participate in oxidation and reduction reactions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioic acid.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The acetamido group and the aromatic ring may play key roles in these interactions, influencing the compound’s binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-acetamido-2-[(2-chloro-3,4-dimethoxy-phenyl)methyl]propanedioate
- Diethyl 2-acetamido-2-[(2-fluoro-3,4-dimethoxy-phenyl)methyl]propanedioate
- Diethyl 2-acetamido-2-[(2-iodo-3,4-dimethoxy-phenyl)methyl]propanedioate
Uniqueness
Diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions with other molecules. The combination of the acetamido group and the bromo-substituted aromatic ring provides distinct chemical properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
5456-13-3 |
|---|---|
Molekularformel |
C18H24BrNO7 |
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C18H24BrNO7/c1-6-26-16(22)18(20-11(3)21,17(23)27-7-2)10-12-8-9-13(24-4)15(25-5)14(12)19/h8-9H,6-7,10H2,1-5H3,(H,20,21) |
InChI-Schlüssel |
ALUUJOBUGSMFQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=C(C(=C(C=C1)OC)OC)Br)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




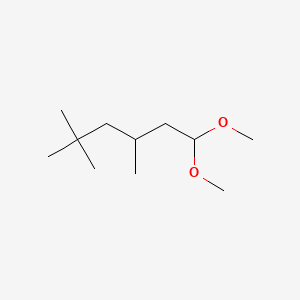
![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
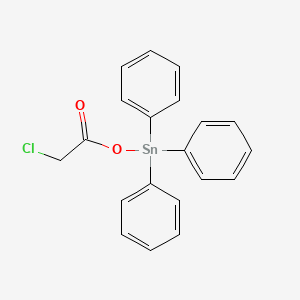

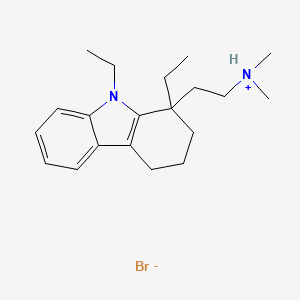
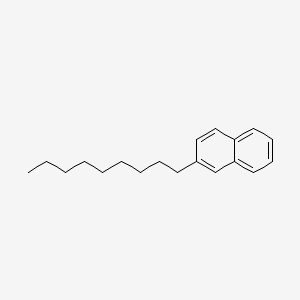
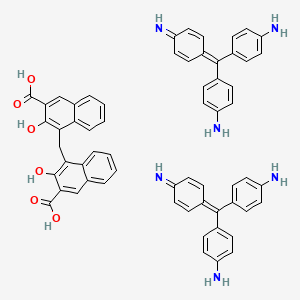
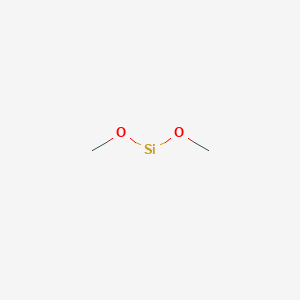
![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)
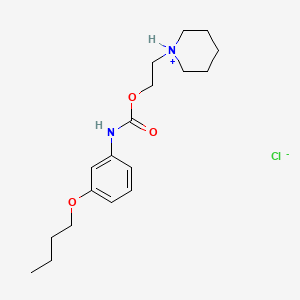
![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)
![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)
